molecular formula C10H9BrN2O5 B13885491 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid CAS No. 34545-18-1

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid

Cat. No.: B13885491
CAS No.: 34545-18-1
M. Wt: 317.09 g/mol
InChI Key: JHEAAISOQKTQRA-UHFFFAOYSA-N
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Description

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid is an organic compound with a complex structure, characterized by the presence of multiple functional groups including an acetyl group, an amino group, a bromine atom, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by bromination to add the bromine atom. Subsequent acetylation and amination steps introduce the acetyl and amino groups, respectively. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration, bromine or N-bromosuccinimide for bromination, and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting pathways such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-6-amino-5-bromo-4-methylbenzoic acid: Lacks the nitro group, which may affect its reactivity and applications.

    3-Acetyl-6-amino-4-methyl-2-nitrobenzoic acid: Lacks the bromine atom, which can influence its chemical behavior.

    3-Acetyl-5-bromo-4-methyl-2-nitrobenzoic acid: Lacks the amino group, altering its potential biological activity.

Uniqueness

The unique combination of functional groups in 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid makes it particularly versatile for various applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical properties, making it a valuable compound in research and industry .

Properties

CAS No.

34545-18-1

Molecular Formula

C10H9BrN2O5

Molecular Weight

317.09 g/mol

IUPAC Name

5-acetyl-2-amino-3-bromo-4-methyl-6-nitrobenzoic acid

InChI

InChI=1S/C10H9BrN2O5/c1-3-5(4(2)14)9(13(17)18)6(10(15)16)8(12)7(3)11/h12H2,1-2H3,(H,15,16)

InChI Key

JHEAAISOQKTQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)N)C(=O)O)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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